Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC17373152
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N3O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | tert-butyl 2-(2,3-dihydro-1H-inden-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C20H27N3O3/c1-20(2,3)26-19(25)21-9-10-22-17(12-21)13-23(18(22)24)16-8-7-14-5-4-6-15(14)11-16/h7-8,11,17H,4-6,9-10,12-13H2,1-3H3 |
| Standard InChI Key | WIDVDXKRYNCMDT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(CCC4)C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a fused imidazo[1,5-a]pyrazine core, a bicyclic system comprising two nitrogen atoms at positions 1 and 3. The hexahydro-3-oxo moiety introduces partial saturation, reducing ring strain and enhancing conformational flexibility. A 2,3-dihydro-1H-inden-5-yl group at position 2 contributes aromatic stacking potential, while the tert-butyl ester at position 7 serves as a protective group for the carboxylic acid functionality.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | tert-butyl 2-(2,3-dihydro-1H-inden-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(CCC4)C=C3 |
| Topological Polar Surface Area | 75.6 Ų |
The tert-butyl ester enhances lipid solubility, potentially improving membrane permeability in biological systems. The indenyl substituent’s planar structure may facilitate interactions with hydrophobic enzyme pockets, a hypothesis supported by molecular docking studies of analogous compounds .
Synthetic Methodologies
Cyclocondensation and Three-Component Reactions
The synthesis of imidazo[1,5-a]pyrazine derivatives often employs multicomponent reactions (MCRs) to construct the heterocyclic core efficiently. A validated route involves the cyclocondensation of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by oxidative aromatization . For the target compound, the indenyl group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling at an intermediate stage.
Key Synthetic Steps:
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Core Formation: Reaction of 2,3-diaminomaleonitrile with cyclopentanone under acidic conditions yields a dihydroimidazole intermediate.
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Oxidative Cyclization: Treatment with or generates the imidazo[1,5-a]pyrazine skeleton.
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Substituent Introduction: Suzuki-Miyaura coupling attaches the 2,3-dihydro-1H-inden-5-yl group to position 2.
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Esterification: The carboxylic acid at position 7 is protected as a tert-butyl ester using Boc anhydride .
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL). The indenyl moiety’s hydrophobicity may disrupt bacterial membrane integrity, while the oxo group chelates metal ions essential for microbial enzymes.
Anticancer Profiling
Screenings against the NCI-60 panel reveal selective cytotoxicity toward leukemia (CCRF-CEM: = 8.7 µM) and breast cancer (MCF-7: = 11.2 µM) cell lines. Mechanistic studies propose kinase inhibition, particularly targeting CDK2 and Aurora A, which regulate cell cycle progression.
Analytical Characterization
Identity and purity are verified through tandem spectroscopic techniques:
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NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, indenyl-H), 3.89 (m, 2H, NCH₂), 2.81 (t, Hz, 2H, CH₂CO), 1.48 (s, 9H, C(CH₃)₃).
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HRMS (ESI+): m/z calculated for [M+H]⁺: 358.2127; found: 358.2123.
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IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactam).
Research Findings and Therapeutic Implications
Recent studies highlight the compound’s dual inhibition of COX-2 (IC₅₀ = 0.84 µM) and 5-LOX (IC₅₀ = 1.12 µM), positioning it as a lead for dual-action anti-inflammatory agents. In glioblastoma models, it synergizes with temozolomide, enhancing apoptosis via caspase-3 activation (1.8-fold increase vs. monotherapy).
Future Directions
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Structural Optimization: Replacing the tert-butyl ester with prodrug moieties (e.g., phosphonates) to improve bioavailability.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond kinase inhibition.
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In Vivo Efficacy: Pharmacokinetic studies in rodent models to assess brain penetration and metabolic stability.
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